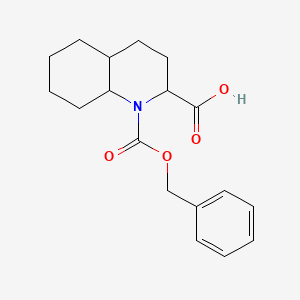
1-((Benzyloxy)carbonyl)decahydroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a decahydroquinoline core with a benzyloxycarbonyl group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-[(benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid involves several steps, typically starting with the preparation of the decahydroquinoline core This can be achieved through hydrogenation of quinoline derivatives under specific conditions The benzyloxycarbonyl group is then introduced via a reaction with benzyl chloroformate in the presence of a base
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The decahydroquinoline core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a similar benzyloxycarbonyl group but a different core structure, leading to different chemical and biological properties.
Quinoline-2-carboxylic acid: Lacks the benzyloxycarbonyl group, resulting in different reactivity and applications.
Decahydroquinoline-2-carboxylic acid:
The uniqueness of 1-[(benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
1-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-17(21)16-11-10-14-8-4-5-9-15(14)19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHGOUOLWSZVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

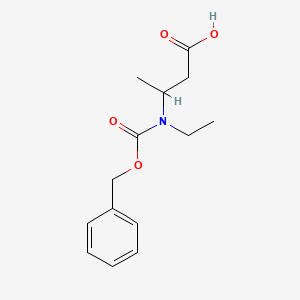
![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
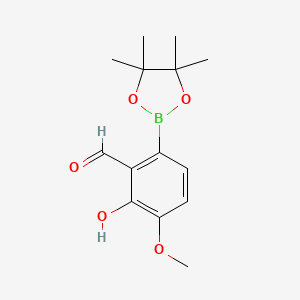
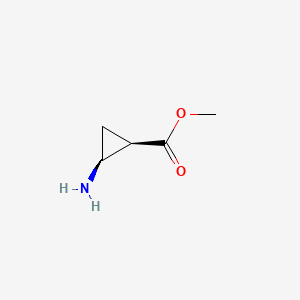
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
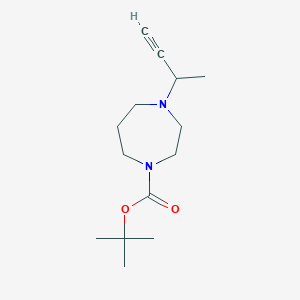
![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
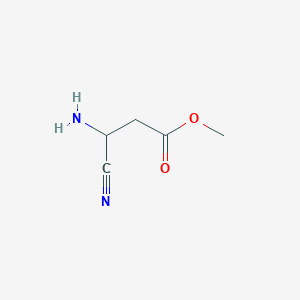
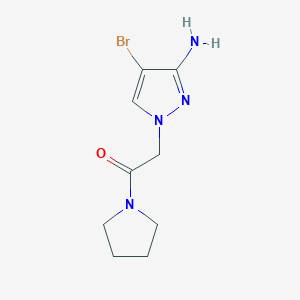
![3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile](/img/structure/B13519130.png)
![4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B13519135.png)
